molecular formula C34H22O22 B1238594 Punicalin CAS No. 65995-64-4

Punicalin

Número de catálogo: B1238594
Número CAS: 65995-64-4
Peso molecular: 782.5 g/mol
Clave InChI: IQHIEHIKNWLKFB-ITTSEVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(10S,11R,12R,13R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone is a natural product found in Combretum indicum, Combretum glutinosum, and other organisms with data available.

Aplicaciones Científicas De Investigación

Antioxidant and Protein-Precipitating Capacities

Punicalin, an ellagitannin found in pomegranate husk, demonstrates significant antioxidant activity. A study highlights its strong antioxidant properties and low affinity for protein, suggesting its effectiveness in applications where tannin-protein precipitation is a concern (Wang, Zhang, Liang, & Yuan, 2013).

Hepatoprotective Effects

Research indicates that this compound, along with punicalagin, shows protective effects against acetaminophen-induced liver damage in rats. These findings suggest potential applications in liver health and treatment of hepatic conditions (Lin, Hsu, Lin, & Hsu, 2001).

Therapeutic Potential in Ischemia/Reperfusion Injury

A study on SH-SY5Y cells demonstrated that this compound could alleviate cell injury caused by oxygen-glucose deprivation/reoxygenation (OGD/R), suggesting a role in treating ischemia/reperfusion injury. The protective effect was attributed to regulation of the TGF-β/Smad pathway and oxidative stress (Yang et al., 2021).

Role in Osteolysis and Bone Health

This compound has been found to inhibit osteoclast formation and related gene expression, potentially offering a new treatment for osteolysis diseases such as osteoporosis and breast cancer-associated osteolysis. Its mechanism involves suppressing the NF-κB signaling pathway (Li et al., 2021).

Anti-HIV Activity

This compound shows inhibitory activity on HIV-1 reverse transcriptase, indicating its potential as an anti-HIV agent. This finding could have implications for the development of new therapies for HIV/AIDS (Martino et al., 2004).

Potential in COVID-19 Therapy

A computational study suggested that this compound might have significant interactions with protein targets involved in SARS-CoV-2 internalization, highlighting its potential as a candidate for COVID-19 therapy (Suručić et al., 2020).

Anti-inflammatory and Anti-pyroptotic Effects

This compound significantly blocked the production of proinflammatory cytokines and reduced activation of the NLRP3 inflammasome, suggesting its use in treating diseases driven by excessive inflammation and pyroptosis (Shen et al., 2021).

Antifungal Properties

This compound exhibited antifungal activity against both plant and human fungal pathogens, with a particular effectiveness against Candida albicans. Its mechanism involves inhibition of topoisomerases I and II, making it a valuable candidate for antifungal applications (Brighenti et al., 2021).

Potential in Neurodegenerative Disorders

This compound has shown potential in inhibiting neuroinflammation in microglia activated by lipopolysaccharide (LPS), through interference with NF-κB signaling. This suggests its applicability in preventing neurodegenerative disorders (Olajide et al., 2014).

Antiplasmodial Activity

This compound has demonstrated in vitro antiplasmodial activity against Plasmodium falciparum, supporting its use in malaria therapy. However, in vivo efficacy in the murine model was not observed, suggesting the need for further exploration in this area (Dell’Agli et al., 2009).

Wound Healing Applications

A case study analyzing the effect of a formulation containing Punica granatum peel extracts, including this compound, on non-healing chronic ulcers indicated complete closure, supporting its use in wound healing therapy (Fleck et al., 2016).

Safety and Hazards

Safety data sheets suggest that exposure to Punicalin should be minimized. Dust formation should be avoided and it’s recommended to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided and chemical impermeable gloves should be worn. Adequate ventilation should be ensured and all sources of ignition should be removed .

Mecanismo De Acción

Target of Action

Punicalin, a major active component of pomegranate extracts, primarily targets osteoclasts . Osteoclasts are key targets in the pathological process of diseases closely associated with osteolytic lesions, such as breast cancer bone metastasis and osteoporosis .

Mode of Action

This compound interacts with its targets, particularly osteoclasts, by inhibiting the NF-κB signaling pathway . This inhibition results in a decrease in osteoclast formation, F-actin ring formation, bone resorption, and osteoclast-related gene expression .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate the NF-κB, MAPK, IL-6/JAK/STAT3, and PI3K/Akt/mTOR signaling pathways . These pathways play crucial roles in inflammation, cell proliferation, and survival. By modulating these pathways, this compound can exert its therapeutic effects on inflammation-associated chronic diseases .

Pharmacokinetics

It is known that this compound, as a hydrolyzable tannin, can spontaneously hydrolyze into ellagic acid in vivo

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of osteoclast formation, F-actin ring formation, and bone resorption . It also suppresses osteoclast-related gene expression . In addition, this compound has been found to reduce neuroinflammation and improve learning and memory deficits in an in-vivo D-galactose-induced brain aging model .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the processing factors of pomegranate peel, where punicalagin is found, can significantly alter the level of peel compounds . These factors include different peel drying strategies and extraction protocols

Análisis Bioquímico

Biochemical Properties

Punicalin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is a highly active carbonic anhydrase inhibitor . Additionally, this compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses . These interactions highlight this compound’s potential in modulating biochemical pathways related to inflammation and oxidative stress.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to reduce the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lung tissues, while increasing the levels of IL-10 . This compound also inhibits neutrophil recruitment and the formation of neutrophil extracellular traps (NETs), which are involved in the body’s immune response . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism to reduce inflammation and oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits the NF-κB and MAPK signaling pathways, which are key regulators of inflammation . By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and prevents the activation of inflammatory responses. Additionally, this compound’s antioxidant properties help in scavenging free radicals and reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability in various experimental conditions, maintaining its anti-inflammatory and antioxidant properties . Long-term studies have demonstrated that this compound can reduce lung injury and improve survival rates in animal models of acute lung injury . These findings indicate that this compound’s beneficial effects are sustained over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving acute lung injury, this compound administered at a dose of 10 mg/kg significantly reduced mortality, lung injury score, and levels of inflammatory cytokines Higher doses may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate inflammation and oxidative stress. It inhibits the NF-κB and MAPK signaling pathways, which play a crucial role in the inflammatory response . By modulating these pathways, this compound can influence metabolic flux and metabolite levels, contributing to its anti-inflammatory and antioxidant effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been observed to accumulate in lung tissues, where it exerts its anti-inflammatory and antioxidant effects . The distribution of this compound within the body is crucial for its therapeutic efficacy, as it needs to reach target tissues to exert its beneficial effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in the cytoplasm, where it interacts with signaling molecules and enzymes involved in inflammation and oxidative stress . This localization allows this compound to effectively modulate cellular processes and exert its therapeutic effects.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Punicalin involves the condensation of gallic acid and glucose. The reaction is catalyzed by an enzyme, punicalagin synthase, which is found in pomegranate fruit. The resulting product is then hydrolyzed to form Punicalin.", "Starting Materials": [ "Gallic acid", "Glucose" ], "Reaction": [ "Step 1: Gallic acid and glucose are mixed together in the presence of punicalagin synthase enzyme.", "Step 2: The reaction mixture is allowed to react for a specific period of time at a specific temperature and pH.", "Step 3: The resulting product is then hydrolyzed using an acid catalyst such as hydrochloric acid.", "Step 4: The hydrolyzed product is purified using techniques such as column chromatography or recrystallization to obtain pure Punicalin." ] }

Número CAS

65995-64-4

Fórmula molecular

C34H22O22

Peso molecular

782.5 g/mol

Nombre IUPAC

(10S,11R,12R,13R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone

InChI

InChI=1S/C34H22O22/c35-6-1-4-9(19(39)17(6)37)11-15-13-14-16(33(50)56-28(13)23(43)21(11)41)12(22(42)24(44)29(14)55-32(15)49)10-5(2-7(36)18(38)20(10)40)31(48)54-27-8(3-52-30(4)47)53-34(51)26(46)25(27)45/h1-2,8,25-27,34-46,51H,3H2/t8-,25-,26-,27-,34-/m1/s1

Clave InChI

IQHIEHIKNWLKFB-ITTSEVFZSA-N

SMILES isomérico

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C(C(=C(C8=C(C(=C(C=C8C(=O)O1)O)O)O)C(=C67)C(=O)O5)O)O)O)O)O)O)O

SMILES canónico

C1C2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C(C(=C(C8=C(C(=C(C=C8C(=O)O1)O)O)O)C(=C67)C(=O)O5)O)O)O)O)O)O)O

Sinónimos

punicalin

Origen del producto

United States
Customer
Q & A

Q1: How does Punicalin exert its anti-inflammatory effects?

A1: Research suggests this compound alleviates inflammation through several pathways. It can suppress the activation of the NF-κB signaling pathway in osteoclasts, hindering breast cancer-associated osteolysis []. Additionally, this compound can modulate the FOXO3 signaling axis, offering protection against TNF-α and IL-1β-induced chondrocyte dysfunction []. It also demonstrates anti-pyroptotic effects by suppressing the ROS/NLRP3 pathway, reducing the release of proinflammatory cytokines like IL-1b and IL-18 [].

Q2: Can this compound influence adipocyte differentiation?

A2: Yes, studies show that this compound, along with Punicalagin, can inhibit adipocyte differentiation. This effect is linked to a decrease in cell size, intracellular triglyceride accumulation, and a downregulation of transcription factors like PPARγ, C/EBPα, and SREBP-1c [].

Q3: Does this compound impact neuroprotection in ischemic conditions?

A3: Research indicates that this compound might offer neuroprotection against oxygen-glucose deprivation/reoxygenation (OGD/R) injury. It potentially achieves this by mitigating TGF-β-mediated oxidative stress and cell cycle arrest in neuronal cells [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C20H22O14 and a molecular weight of 482.38 g/mol [, ].

Q5: What is the chemical structure of this compound?

A5: this compound consists of a glucose molecule esterified at position 4 and 6 with hexahydroxydiphenic acid, forming a six-membered ring, and further esterified at position 2 with gallic acid [, ].

Q6: Does this compound exhibit anomeric forms in solution?

A6: Yes, spectroscopic studies confirm that this compound exists as a mixture of α and β anomers in solution [].

Q7: How stable is this compound under different storage conditions?

A7: Further research is needed to fully elucidate the stability profile of this compound under various storage conditions (temperature, humidity, light exposure).

Q8: Are there any known enzymatic reactions catalyzed by this compound?

A8: Current research primarily focuses on this compound's biological activities rather than its potential catalytic properties. Further investigation is needed to determine if it possesses any catalytic activity.

Q9: Have molecular docking studies been conducted with this compound?

A9: Yes, this compound has been investigated through molecular docking studies. For instance, one study showed its potential to inhibit the RagB gene of Porphyromonas species, suggesting a possible application in treating primary endodontic pathogenesis []. Additionally, docking studies have demonstrated this compound's interaction with the active site of dengue virus NS2B-NS3 protease, signifying its potential as an antiviral agent [].

Q10: How do structural variations within the Punicalagin family, including this compound, affect their biological activities?

A10: Research suggests that the number and position of galloyl groups within ellagitannins like this compound and Punicalagin significantly impact their bioactivities. For example, Punicalagin, with its additional galloyl groups compared to this compound, often exhibits higher potency in certain assays [, ]. Further studies are needed to fully decipher the structure-activity relationships within this class of compounds.

Q11: What strategies can be employed to enhance this compound's stability or bioavailability for potential therapeutic applications?

A11: While some studies mention the use of this compound in nano-prototypes for improved delivery [], further research is needed to develop effective formulation strategies that address its stability and bioavailability challenges.

Q12: What safety measures should be considered when handling this compound in a laboratory or industrial setting?

A12: Specific SHE regulations regarding this compound may vary depending on the geographical location and specific application. Adhering to general laboratory safety protocols and consulting relevant safety data sheets is crucial.

Q13: What is the absorption and metabolism profile of this compound following oral administration?

A13: Although one study suggests that Punicalagin, a related ellagitannin, is bioavailable and metabolized to ellagic acid in rats [], more research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Q14: What in vitro models have been used to study the anti-inflammatory activity of this compound?

A14: Researchers have utilized various in vitro models to investigate the anti-inflammatory effects of this compound. One study employed carrageenan-induced paw edema in rats, demonstrating significant edema reduction with this compound treatment []. Another study utilized LPS-stimulated microglial BV2 cells, revealing this compound's ability to inhibit inflammatory cytokine production and protect neuronal cells from damage [].

Q15: Is there evidence for the efficacy of this compound against breast cancer-associated osteolysis?

A15: Yes, in vitro and in vivo studies using a breast cancer bone metastasis model have demonstrated that this compound can effectively suppress breast cancer-induced osteolysis by inhibiting osteoclast activity and breast cancer cell proliferation [].

Q16: What is the evidence for this compound's effect on Giardia lamblia?

A16: In vitro studies have shown that a polyphenolic extract from pomegranate peel, containing this compound, exhibited inhibitory effects on the growth and adhesion capacity of Giardia lamblia trophozoites []. This extract, particularly at a concentration of 200 µg/mL, demonstrated a growth inhibition of 74.36%, trophozoite adherence inhibition of 46.8%, and an IC50 of 179 µg/mL at 48 hours.

Q17: Are there any known mechanisms of resistance to this compound in various biological systems?

A17: Further research is necessary to determine if any specific resistance mechanisms to this compound exist in bacteria, fungi, or other systems.

Q18: Have any specific drug delivery systems been developed for this compound?

A19: While nano-prototypes of this compound have been synthesized and tested for enhanced delivery and anti-cancer activity [], more research is needed to explore targeted drug delivery systems specifically for this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.